molecular formula C17H17F3N4O3 B6910675 N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]benzamide

N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]benzamide

Cat. No.: B6910675
M. Wt: 382.34 g/mol
InChI Key: PSMYZJMKSGMONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]benzamide is a complex organic compound characterized by its unique structure, which includes an oxazolidinone ring, a trifluoroethyl group, and an imidazole moiety

Properties

IUPAC Name

N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3/c1-22(10-14-21-6-7-23(14)11-17(18,19)20)15(25)12-2-4-13(5-3-12)24-8-9-27-16(24)26/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMYZJMKSGMONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN1CC(F)(F)F)C(=O)C2=CC=C(C=C2)N3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]benzamide typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: This step often involves the use of trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Imidazole Moiety: This can be done through a nucleophilic substitution reaction where the imidazole ring is introduced using an appropriate imidazole derivative.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring or the imidazole moiety.

    Reduction: Reduction reactions can target the carbonyl group in the oxazolidinone ring.

    Substitution: The trifluoroethyl group and the imidazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]benzamide is investigated for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring and the imidazole moiety can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide
  • N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]benzamide

Uniqueness

N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]benzamide is unique due to the combination of its structural features. The presence of both the oxazolidinone ring and the trifluoroethyl group imparts distinct chemical and biological properties that are not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.